

Physicochemical properties of 2-Mercaptobenzoxazole

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Compound of Interest

Compound Name: 2-Mercaptobenzoxazole

Cat. No.: B050546

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An In-depth Technical Guide on the Physicochemical Properties of **2-Mercaptobenzoxazole**

Introduction

2-Mercaptobenzoxazole (MBO), with the CAS number 2382-96-9, is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and materials science.[1] Its unique structure, featuring a fused benzene and oxazole ring with a thiol group, imparts a range of notable chemical and biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Mercaptobenzoxazole**, detailed experimental protocols for its synthesis, and visualizations of its chemical synthesis and tautomeric forms.

Physicochemical Properties

The fundamental physicochemical properties of **2-Mercaptobenzoxazole** are summarized in the table below, providing a clear reference for laboratory and development settings.

Property	Value	References
Molecular Formula	C ₇ H ₅ NOS	[2][3]
Molecular Weight	151.19 g/mol	[1][2]
CAS Number	2382-96-9	[3]
Appearance	White to cream or light yellow crystalline powder.[4][5]	[4][5]
Melting Point	192-195 °C	[3]
Boiling Point	247.3 °C at 760 mmHg	[3]
Density	1.41 g/cm ³	[3]
Water Solubility	Slightly soluble / Insoluble	[3][6][7]
Solubility in Organic Solvents	Soluble in Methanol; Slightly soluble in Ether and Ethanol. [8]	[8]
Flash Point	103.4 °C	[3]
Vapor Pressure	0.0258 mmHg at 25°C	[3]
Refractive Index	1.714	[3]

Chemical Structure and Tautomerism

2-Mercaptobenzoxazole can exist in two tautomeric forms: the thione form and the thiol form. Under standard conditions, it predominantly exists as the more stable thione form.[1] This tautomerism is a critical aspect of its reactivity and interaction with other molecules.

Caption: Thiol-thione tautomerism of **2-Mercaptobenzoxazole**.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of **2-Mercaptobenzoxazole** provides key information about its functional groups. Quantum chemistry calculations have been used to interpret the vibrational modes of

MBO, showing good agreement with experimental FT-IR spectra.[9] Key absorption bands include those for the N-H stretch, C=S stretch (in the thione form), and aromatic C-H and C=C vibrations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR and ^{13}C -NMR spectroscopy are used to confirm the structure of **2-Mercaptobenzoxazole** and its derivatives.[10]

In the ^1H -NMR spectrum, signals for the aromatic protons typically appear in the range of 6.94–7.47 ppm.[11] The ^{13}C -NMR spectrum shows characteristic signals for the carbons in the benzoxazole ring system.[10]

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **2-Mercaptobenzoxazole** at 151.19 g/mol.[12] The mass spectrum typically shows a molecular ion peak at $m/z = 151$. [12]

Experimental Protocols

Synthesis of 2-Mercaptobenzoxazole (I)

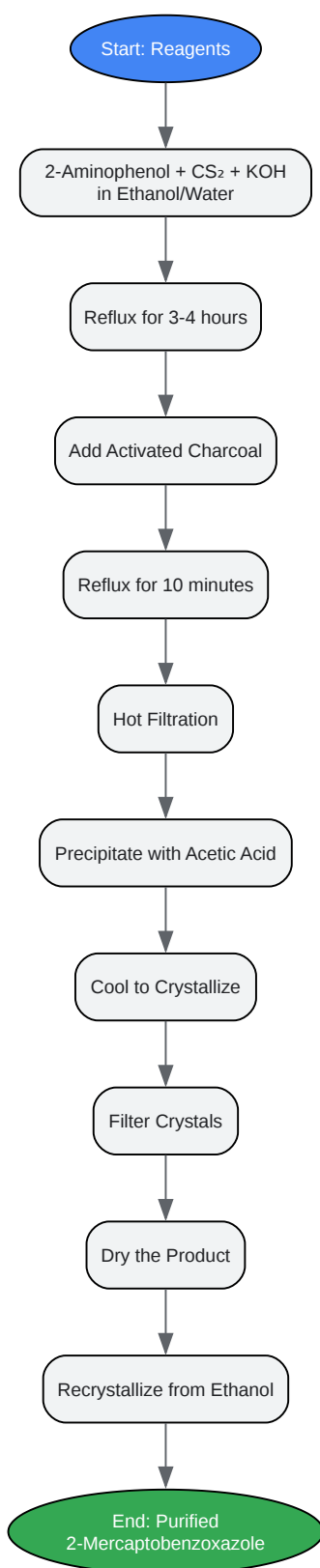
A common and established method for the synthesis of **2-Mercaptobenzoxazole** involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base.[2][10]

Materials:

- 2-Aminophenol
- Carbon Disulfide (CS_2)
- Potassium Hydroxide (KOH)
- 95% Ethanol
- Water
- Glacial Acetic Acid
- Activated Charcoal

Procedure:

- In a 250 mL round-bottom flask, combine 10.91 g of 2-aminophenol, 5.65 g of potassium hydroxide, 6.19 mL of carbon disulfide, and 15 mL of water.[\[10\]](#)
- Add 100 mL of 95% ethanol to the mixture and reflux for 3 to 4 hours.[\[10\]](#)
- After the initial reflux, cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.[\[10\]](#)
- Filter the hot reaction mixture to remove the charcoal.[\[10\]](#)
- Heat the filtrate to 70-80°C and add 100 mL of warm water, followed by the addition of 5% glacial acetic acid while stirring rapidly.[\[10\]](#)
- The product will precipitate as crystals. To encourage further crystallization, refrigerate the mixture for 3 hours.[\[10\]](#)
- Filter the resulting crystals, dry them, and recrystallize from ethanol to obtain the purified **2-Mercaptobenzoxazole**.[\[10\]](#)



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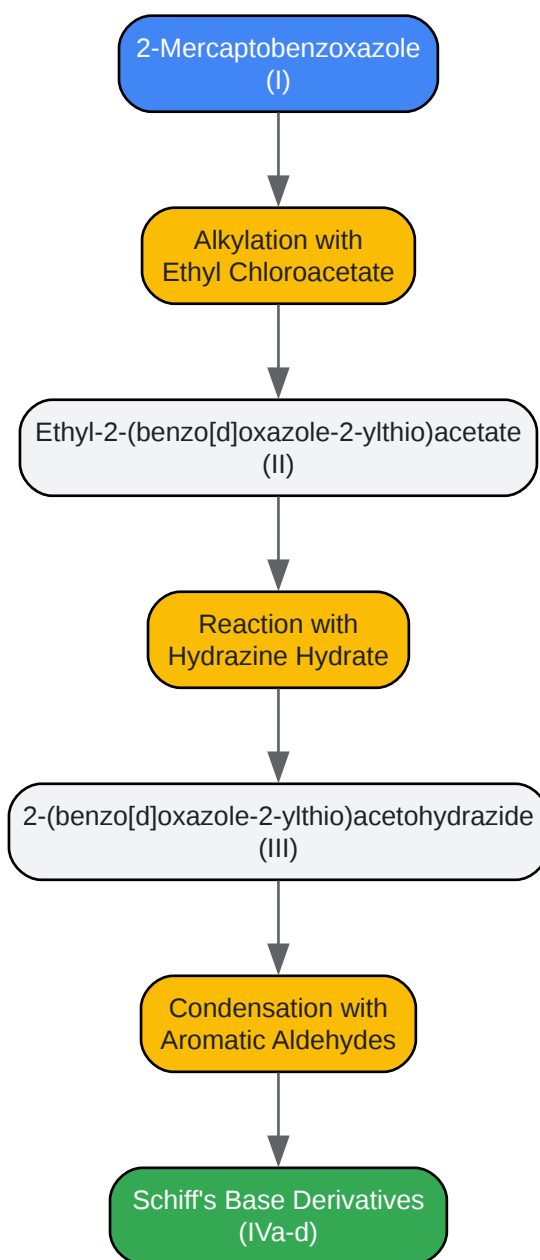
Caption: General workflow for the synthesis of **2-Mercaptobenzoxazole**.

Synthesis of 2-Mercaptobenzoxazole Derivatives (Schiff's Bases)

2-Mercaptobenzoxazole is a versatile precursor for the synthesis of various derivatives, such as Schiff's bases, which often exhibit interesting biological activities.[\[10\]](#)

Procedure Outline:

- Step 1: Alkylation. **2-Mercaptobenzoxazole** (I) is reacted with an alkylating agent like ethyl chloroacetate to form an intermediate ester (II).[\[10\]](#) This reaction is typically carried out by refluxing equimolar amounts in ethanol for 6-8 hours.[\[10\]](#)
- Step 2: Hydrazide Formation. The resulting ester (II) is then treated with hydrazine hydrate to yield the corresponding acetohydrazide derivative (III).[\[10\]](#) This step involves dissolving the ester and hydrazine hydrate in methanol and letting it stand for 20-22 hours.[\[10\]](#)
- Step 3: Schiff's Base Formation. The acetohydrazide (III) is reacted with various aromatic aldehydes in the presence of glacial acetic acid to form the final Schiff's base derivatives (IVa-d).[\[10\]](#)



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Caption: Workflow for synthesizing Schiff's base derivatives from **2-Mercaptobenzoxazole**.

Applications in Research and Development

2-Mercaptobenzoxazole and its derivatives are subjects of extensive research due to their wide range of potential applications:

- Corrosion Inhibition: It is effective in protecting various metals, including steel and copper, from corrosion by forming a protective layer on the metal surface.[1]
- Pharmaceutical Scaffolding: The benzoxazole core is a key structural motif in medicinal chemistry. Derivatives have shown potential antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10]
- Rubber Industry: It is used as an accelerator in the sulfur vulcanization process, which improves the durability and strength of rubber products.[1][4]
- Synthesis of Specialty Chemicals: It serves as a valuable intermediate in the synthesis of novel organic compounds with applications in materials science and pharmaceuticals.

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